molecular formula C10H11NO2 B10871930 3-Hydroxy-1-phenyl-2-pyrrolidinone

3-Hydroxy-1-phenyl-2-pyrrolidinone

Cat. No.: B10871930
M. Wt: 177.20 g/mol
InChI Key: MGTFMXUHCLPQIV-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenyl-2-pyrrolidinone is a heterocyclic compound featuring a five-membered lactam ring with a hydroxyl group and a phenyl group attached. This compound is of significant interest due to its versatile applications in medicinal chemistry, organic synthesis, and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-phenyl-2-pyrrolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-phenylhydroxylamine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper acetate and potassium iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-phenyl-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-phenyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the phenyl ring play crucial roles in binding to target proteins or enzymes, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-1-phenyl-2-pyrrolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-hydroxy-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C10H11NO2/c12-9-6-7-11(10(9)13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2

InChI Key

MGTFMXUHCLPQIV-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1O)C2=CC=CC=C2

Origin of Product

United States

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